
2-Chloropyridine
Overview
Description
2-Chloropyridine (CAS 109-09-1) is a halogenated heterocyclic compound with the molecular formula C₅H₄ClN. It features a pyridine ring substituted with a chlorine atom at the 2-position, which significantly influences its electronic and steric properties. This compound is widely utilized as a building block in pharmaceuticals, agrochemicals, and specialty chemicals due to its versatility in nucleophilic substitution and coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloropyridine can be synthesized through several methods:
Direct Chlorination of Pyridine: Pyridine reacts with chlorine to form this compound. .
Pyridine-N-Oxides Method: Pyridine-N-oxides can be chlorinated to yield 2-chloropyridines in high yields
Chlorination of 2-Hydroxypyridine: This method involves the chlorination of 2-hydroxypyridine using phosphoryl chloride
Industrial Production Methods:
Gas Phase Light Chlorination: Pyridine and chlorine undergo light chlorination, with the reaction temperature controlled to obtain this compound and 2,6-dichloropyridine.
Catalytic Methods: Using a molecular sieve supported lanthanum silicomolybdate catalyst, this compound can be generated by one-step catalysis of chlorine and pyridine.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
2-Chloropyridine undergoes nucleophilic aromatic substitution (NAS) at the C2 and C4 positions due to the electron-withdrawing effect of the pyridine ring. The reaction mechanism typically involves:
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Direct displacement of chlorine by nucleophiles (e.g., hydroxide, amines, or thiols).
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Formation of mixtures of 2- and 4-substituted pyridines , necessitating chromatographic or distillation-based separation .
Key Examples:
Notable Reaction Conditions :
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Reactions often require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .
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Steric hindrance at the C2 position can redirect substitution to C4 .
Oxidation Reactions
This compound can be oxidized to form This compound-N-oxide , a reactive intermediate for further functionalization:
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Oxidizing agents : Meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .
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Applications : N-Oxides serve as precursors for cross-coupling reactions and antimicrobial agents .
Mechanistic Insight :
The oxidation occurs at the pyridine nitrogen, generating an electron-deficient center that enhances susceptibility to electrophilic attack.
Further Chlorination and By-product Formation
Under excess chlorine or prolonged reaction conditions, this compound undergoes secondary chlorination to form 2,6-dichloropyridine :
Reaction Pathway :
Industrial Relevance :
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This by-product is separated via fractional distillation and used in pesticide synthesis .
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Patent data indicates yields of 44.9% for this compound and 25.1% for 2,6-dichloropyridine under optimized photochlorination conditions .
Environmental and Stability Considerations
While not a reaction per se, this compound’s environmental behavior influences its reactivity:
Scientific Research Applications
Pharmaceutical Applications
Antihistamines and Antiarrhythmics
2-Chloropyridine serves as a precursor in the synthesis of several pharmaceutical agents. For instance, it is involved in the production of antihistamines like chlorphenamine and antiarrhythmic drugs such as disopyramide. These compounds are crucial for treating allergies and cardiac conditions, respectively .
CNS Activity
Research indicates that derivatives of this compound exhibit activity in the central nervous system (CNS). For example, zopiclone, a non-benzodiazepine sedative, is synthesized from 2-amino-5-chloropyridine. This compound is utilized to treat insomnia by enhancing GABAergic activity in the brain .
Agricultural Applications
Fungicides and Insecticides
In agriculture, this compound is predominantly used to formulate fungicides and insecticides. It acts as an intermediate in the production of pyrithione-based biocides, which are effective against various plant pathogens and pests. These compounds help improve crop yields and protect against diseases .
Chemical Synthesis Applications
Cross-Coupling Reactions
One of the notable applications of this compound is in nickel-catalyzed cross-electrophile coupling reactions. This method allows for the efficient synthesis of 2-alkylated pyridines from readily available alkyl halides. The process demonstrates good functional group compatibility and has been optimized for higher yields compared to traditional methods .
Table: Summary of Cross-Coupling Yields with this compound
Alkyl Halide | Yield (%) |
---|---|
Unfunctionalized Bromide | 72 |
Ester-Functionalized Bromide | 85 |
Boc-Protected Amine Bromide | 78 |
Tri-Substituted Olefin Bromide | 34 |
This table summarizes yields obtained from various alkyl halides coupled with this compound under optimized conditions .
Case Studies
Case Study: Synthesis of Antihistamines
A study demonstrated the synthesis of pheniramine from phenylacetonitrile and this compound under basic conditions. The reaction yielded a significant amount of pheniramine, showcasing the utility of this compound in producing clinically relevant compounds .
Case Study: Agricultural Biocides
Another research effort focused on developing new formulations for crop protection using this compound derivatives. These formulations exhibited improved efficacy against fungal pathogens compared to existing treatments, highlighting the compound's potential in sustainable agriculture practices .
Mechanism of Action
2-Chloropyridine exerts its effects through nucleophilic substitution reactions, where the chlorine atom is displaced by nucleophiles. This reaction mechanism is crucial in the synthesis of various derivatives used in pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Key Properties :
- Synthesis : Industrial methods include chlorination of pyridine via high-temperature (290°C) or UV-light-induced reactions, achieving yields up to 80% .
- Applications: Serves as a precursor for nicotinonitrile derivatives (e.g., antiproliferative agents) , telomerase inhibitors , and intermediates in palladium-catalyzed cross-coupling reactions .
- Toxicity: Contains a DNA-damaging moiety; its metabolites may interact with hepatic S9 fractions, raising genotoxicity concerns .
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
2-Chloropyridine exhibits moderate reactivity in Suzuki-Miyaura couplings compared to other halogenated pyridines. The order of leaving group reactivity is -Br > -OSO₂F > -Cl , as demonstrated in competitive reactions with arylboronic acids. For example, this compound showed 51% unreacted residue under conditions where a pyrid-2-yl fluorosulfate was fully consumed .
Compound | Leaving Group | Relative Reactivity | Reaction Completion (%) |
---|---|---|---|
2-Bromopyridine | -Br | High | >95% |
Pyrid-2-yl fluorosulfate | -OSO₂F | Moderate | 100% |
This compound | -Cl | Low | 49% |
Market and Industrial Relevance
This compound has a robust global market, with major manufacturers in Europe, Asia, and North America . Its demand surpasses niche analogs like 2-chloro-5-fluoropyridine due to broader applications in drug synthesis (e.g., ABT-594, an α4β2 nAChR agonist) .
Parameter | This compound | 2-Chloro-5-fluoropyridine |
---|---|---|
Global Production | High (multi-ton scale) | Moderate |
Key Application | Pharmaceuticals | Agrochemicals |
Price (USD/kg) | ~$200–300 | \sim$500–700 |
Biological Activity
2-Chloropyridine is a heterocyclic aromatic compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological effects, toxicity, mutagenicity, and metabolic pathways, supported by relevant data and case studies.
- Chemical Formula : C5H4ClN
- Molecular Weight : 115.54 g/mol
- CAS Number : 3751-48-2
Acute Toxicity
This compound exhibits acute toxicity, primarily affecting the liver. Studies have shown that the dermal LD50 (lethal dose for 50% of subjects) in rabbits is approximately 48 mg/kg , while the intraperitoneal LD50 is around 64 mg/kg . The primary gross lesions observed include central lobular necrosis and hemorrhagic necrosis of the liver .
Chronic Effects
Chronic exposure to this compound can lead to liver damage, including fatty degeneration and cirrhosis. The kidneys are less susceptible to damage compared to the liver . Skin contact can cause local irritation, and ocular exposure results in severe conjunctival inflammation .
Mutagenicity and Carcinogenic Potential
Research indicates that this compound is mutagenic under certain conditions. In a study utilizing the Salmonella typhimurium/mammalian microsome assay, it was found to be mutagenic at concentrations up to 7500 µg/plate with metabolic activation but non-mutagenic without it . Additionally, it induced gene mutations and structural chromosome aberrations in the L5178Y mouse lymphoma system, demonstrating its potential as a mutagen .
No epidemiological studies have conclusively linked this compound to cancer risk in humans; however, its structural similarity to other carcinogenic compounds warrants caution .
Metabolism
The metabolism of this compound involves its conversion into several metabolites, including this compound N-oxide. This metabolic pathway has been studied using liver homogenates, revealing that the presence of metabolic activation significantly enhances its mutagenic activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural modifications. For instance, derivatives with different substituents on the pyridine ring exhibit varying levels of anti-inflammatory activity and other pharmacological effects . These modifications can enhance or diminish interactions with biological targets such as cyclooxygenase enzymes.
Incident Report: Explosion of this compound-N-Oxide
A notable incident involving this compound occurred on August 14, 1973, in Atsugi, Kanagawa, Japan. A chemical factory experienced an explosion during the distillation of this compound-N-oxide due to inadequate cooling and lack of understanding of material properties. This incident underscores the importance of safety measures when handling reactive chemical compounds .
Research Findings Summary
Study Type | Findings |
---|---|
Acute Toxicity | LD50 values: Dermal - 48 mg/kg; Intraperitoneal - 64 mg/kg |
Chronic Effects | Liver damage (fatty degeneration, cirrhosis); less impact on kidneys |
Mutagenicity | Positive mutagenic response in Salmonella typhimurium with metabolic activation |
Metabolic Pathway | Converts to metabolites like this compound N-oxide |
Structure-Activity Relationships | Modifications can alter anti-inflammatory and other biological activities |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and purifying 2-chloropyridine in laboratory settings?
this compound is commonly synthesized via chlorination of pyridine derivatives. A notable method involves activating N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride in the presence of this compound, followed by π-nucleophile addition and annulation . Purification typically employs distillation under reduced pressure or column chromatography. Safety protocols, including inert gas environments and fume hoods, are critical due to its toxicity (H301, H310, H330) . Characterization via GC-MS or NMR ensures purity (>99%) .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s electronic structure?
Valence shell photoelectron spectroscopy (PES) at 20–100 eV photon energy, combined with anisotropy parameter analysis, effectively maps ionization dynamics and orbital interactions. Computational methods like ADC(3) and EOM-CCSD provide high-resolution electronic structure predictions, revealing chlorine lone-pair (σCl LP) and nitrogen σ-type (σN LP) orbital contributions . DFT studies (e.g., using GAMESS) further elucidate bonding and reactivity in cross-coupling reactions .
Q. How should researchers safely handle and store this compound to mitigate health risks?
Use PPE (gloves, goggles, respirators) to avoid inhalation (H330) or dermal contact (H310). Store in sealed containers under ambient temperatures, away from ignition sources. Spills require immediate neutralization with non-combustible absorbents (e.g., vermiculite) and disposal as hazardous waste . Chronic exposure studies are limited, necessitating adherence to OSHA guidelines for workplace controls .
Advanced Research Questions
Q. What mechanistic role does this compound play in enhancing enantioselectivity in Rh-catalyzed cyclopropanation?
this compound coordinates to axial sites of dirhodium catalysts (e.g., Rh₂(S-TPPTTL)₄), altering ligand geometry and improving asymmetric induction. Structural studies show displacement of catalyst ligands upon coordination, modulating steric environments for ortho-substituted aryl-diazoacetates. Additive effects with HFIP suppress DMAP poisoning, enabling gram-scale syntheses of 1,2-diheteroarylcyclopropanes .
Q. How do UV irradiation conditions influence the degradation pathways of this compound in aqueous systems?
Under 254 nm UV light, this compound degrades via photolytic cleavage of the C-Cl bond, forming 2-hydroxypyridine (2-HPY) as a primary intermediate. Competing pathways involve hydroxyl radical (•OH) attack, with pH and oxygen levels affecting degradation kinetics. Contradictions in product yields (e.g., 2-HPY persistence) arise from competing N-oxidation and radical scavenging effects .
Q. How can DFT calculations resolve contradictions in Fe-catalyzed cross-coupling mechanisms involving this compound?
DFT studies of Fe-catalyzed aryl-heteroaryl couplings reveal two-electron transfer pathways. For this compound, computational models highlight ligand-to-metal charge transfer (LMCT) and σ-complex stabilization, explaining discrepancies between experimental kinetics and proposed radical mechanisms . Basis-set convergence tests (e.g., cc-pVTZ) validate intermediate geometries and transition states.
Q. What experimental design considerations address contradictions in this compound’s environmental degradation studies?
Contradictions in degradation half-lives (e.g., soil vs. aquatic systems) require controlled variables:
- Matrix effects : Use isotopically labeled this compound to track bound residues.
- Analytical methods : LC-MS/MS with collision-induced dissociation (CID) distinguishes degradation products from artifacts .
- Microbial activity : Sterilized vs. non-sterilized soil controls isolate biotic/abiotic contributions .
Q. How does proton-coupled electron transfer (PCET) involving this compound affect redox reactions in non-polar solvents?
In 1,2-dichloroethane, this compound acts as a base in PCET with diphenylketyl radicals, forming hydrogen-bonded complexes that transfer electrons to acceptors like TCB. Kinetic isotope effects (KIE ≈ 3.2) and Eyring analysis confirm concurrent proton/electron transfer, with rate constants approaching 1.5 × 10⁹ M⁻¹s⁻¹ under diffusion control .
Q. Methodological Notes
- Data Contradictions : Always cross-validate degradation studies using multiple analytical techniques (e.g., GC, LC-MS) and environmental matrices .
- Catalytic Studies : Combine crystallography (e.g., Rh₂ complexes) with kinetic profiling to disentangle additive effects .
- Computational Workflows : Use hybrid functionals (B3LYP) and solvation models (SMD) for accurate DFT predictions in cross-coupling systems .
Properties
IUPAC Name |
2-chloropyridine | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDGRDCXVWSXDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)Cl | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN | |
Record name | 2-CHLOROPYRIDINE | |
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DSSTOX Substance ID |
DTXSID8024810 | |
Record name | 2-Chloropyridine | |
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Molecular Weight |
113.54 g/mol | |
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Physical Description |
2-chloropyridine appears as a colorless oily liquid. Toxic by ingestion and/or skin absorption. Used to make other chemicals., Liquid, A colorless oily liquid; [CAMEO] | |
Record name | 2-CHLOROPYRIDINE | |
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Record name | Pyridine, 2-chloro- | |
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Boiling Point |
170 °C | |
Record name | 2-Chloropyridine | |
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Flash Point |
68 °C (154 °F) - closed cup | |
Record name | 2-Chloropyridine | |
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Solubility |
In water, 2.00X10+4 mg/L t 25 °C, Slightly soluble in water, Soluble in alcohol, ether | |
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Density |
1.205 g/cu cm at 15 °C | |
Record name | 2-Chloropyridine | |
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Vapor Pressure |
2.18 [mmHg], 2.18 mm Hg at 25 °C | |
Record name | 2-Chloropyridine | |
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Color/Form |
Oil, Oily liquid | |
CAS No. |
109-09-1, 68412-40-8 | |
Record name | 2-CHLOROPYRIDINE | |
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